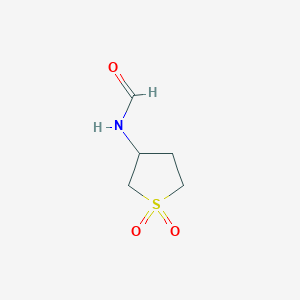![molecular formula C16H23N3O2S B12227163 2-(methylsulfanyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}pyridine-3-carboxamide](/img/structure/B12227163.png)
2-(methylsulfanyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylsulfanyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a morpholine ring, and a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the morpholine ring, and the attachment of the cyclobutyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions on the pyridine ring may introduce different functional groups.
Scientific Research Applications
2-(methylsulfanyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with related structures, such as:
- 2-(methylsulfanyl)-N-{[1-(morpholin-4-yl)cyclopropyl]methyl}pyridine-3-carboxamide
- 2-(methylsulfanyl)-N-{[1-(morpholin-4-yl)cyclopentyl]methyl}pyridine-3-carboxamide
Uniqueness
The uniqueness of 2-(methylsulfanyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}pyridine-3-carboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H23N3O2S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-methylsulfanyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H23N3O2S/c1-22-15-13(4-2-7-17-15)14(20)18-12-16(5-3-6-16)19-8-10-21-11-9-19/h2,4,7H,3,5-6,8-12H2,1H3,(H,18,20) |
InChI Key |
WYDRCKQDBCJEID-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2(CCC2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3-thiazole](/img/structure/B12227085.png)
![2-(2-Pyrimidinyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12227104.png)

![1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12227107.png)

![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,4-dimethylthiophene-2-carboxamide](/img/structure/B12227123.png)
![1-Cyclohexyl-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea](/img/structure/B12227125.png)
![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(4-fluorobenzyl)methanamine](/img/structure/B12227141.png)
![1-Cyclopropanecarbonyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12227149.png)
![1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-cyclopropylethan-1-one](/img/structure/B12227154.png)
![3-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride](/img/structure/B12227168.png)

![5-Ethyl-4-methyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12227186.png)
![4-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine](/img/structure/B12227189.png)
